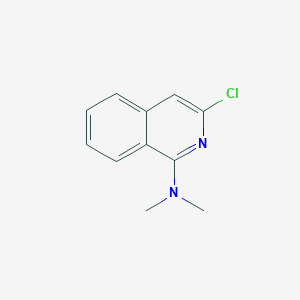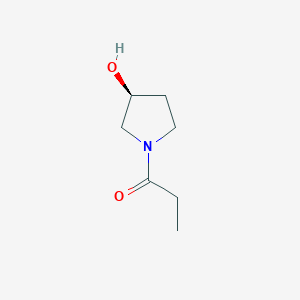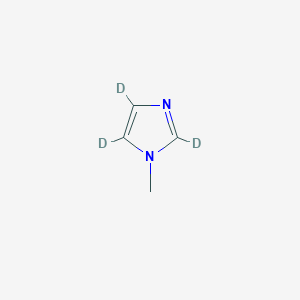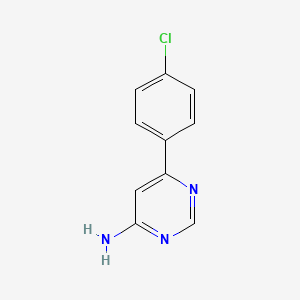
4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine
Descripción general
Descripción
4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine is a chemical compound with the molecular formula C8H18N2 . It is a member of the pyrrolidine class of compounds, which are five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular weight of 4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine is 142.24 . The structure of pyrrolidine compounds is characterized by a five-membered ring with one nitrogen atom . The spatial orientation of substituents can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .Aplicaciones Científicas De Investigación
Synthesis of Antidepressant Molecules
- Application Summary: The compound is used in the synthesis of antidepressant molecules through metal-catalyzed procedures. Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
- Methods of Application: The specific methods of application involve metal-catalyzed reactions. Different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of antidepressants .
- Results or Outcomes: The development of novel antidepressants that have a quick onset, low side effects, with enhanced cognitive function is a significant area of study in the discipline. Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression. Approximately 50–60% of people with depression experience substantial improvement when using these medications .
Selective Androgen Receptor Modulators (SARMs)
- Application Summary: The compound is used in the synthesis of selective androgen receptor modulators (SARMs). SARMs are a class of therapeutic compounds that have similar properties to anabolic agents, but with reduced androgenic properties. This property allows SARMs the advantage of androgen-receptor specificity, tissue selectivity, and the lack of steroid-related side effects .
- Methods of Application: The specific methods of application involve the synthesis of 4-(pyrrolidin-1-yl)benzonitrile derivatives as SARMs by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .
- Results or Outcomes: The development of SARMs is a significant area of study in medicinal chemistry. SARMs have shown effectiveness in treating diseases like muscle wasting, osteoporosis and other disorders related to aging and muscle loss .
Synthesis of Dual NK-1/Serotonin Receptor Antagonists
- Application Summary: The compound is used in the synthesis of dual NK-1/serotonin receptor antagonists. These antagonists are a class of drugs that block the action of substance P on the NK-1 receptor and serotonin on its receptor. They are used in the treatment of depression and anxiety disorders .
- Methods of Application: The specific methods of application involve the synthesis of 4-(((6-cyclo-propyl-4-(trifluoro-methyl)-pyridine-2-yl)methoxy)methyl)4-(4-fluoro phenyl)-1-methyl piperidin-1-ium chloride (1 HCl), a dual NK-1/serotonin receptor antagonist .
- Results or Outcomes: The development of dual NK-1/serotonin receptor antagonists is a significant area of study in medicinal chemistry. These antagonists have shown effectiveness in treating depression and anxiety disorders .
Synthesis of Imidazole Containing Compounds
- Application Summary: The compound is used in the synthesis of imidazole containing compounds. Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Methods of Application: The specific methods of application involve the synthesis of 1, 3-diazole derivatives .
- Results or Outcomes: The development of imidazole containing compounds is a significant area of study in medicinal chemistry. These compounds have shown effectiveness in treating a wide range of diseases .
Synthesis of Enantioselective Aminomethylation Compounds
- Application Summary: The compound is used in the synthesis of enantioselective aminomethylation compounds. These compounds are used in the development of drugs with improved pharmacokinetic profiles .
- Methods of Application: The specific methods of application involve the synthesis of 1-(benzyloxy)propan-2-one derivatives .
- Results or Outcomes: The development of enantioselective aminomethylation compounds is a significant area of study in medicinal chemistry. These compounds have shown effectiveness in improving the pharmacokinetic profiles of drugs .
Propiedades
IUPAC Name |
4-methyl-1-propan-2-ylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-6(2)10-4-7(3)8(9)5-10/h6-8H,4-5,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDNKWNWSKSETH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1N)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-(propan-2-yl)pyrrolidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]benzenesulfonamide](/img/structure/B1456912.png)

![N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide](/img/structure/B1456915.png)


![4-(2-Chloro-6-((4-methylpiperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1456921.png)




